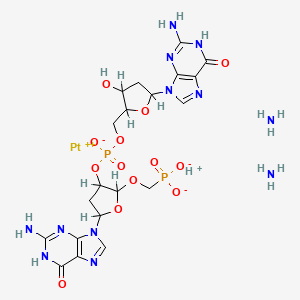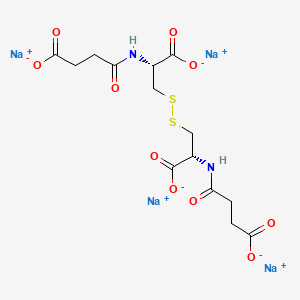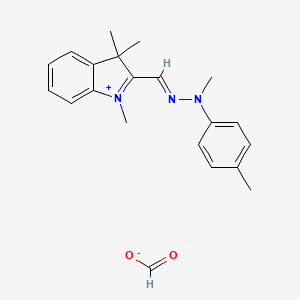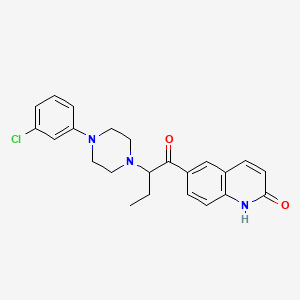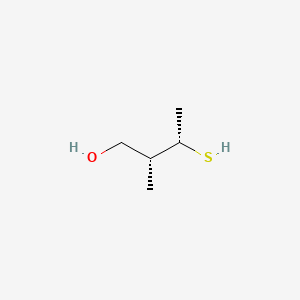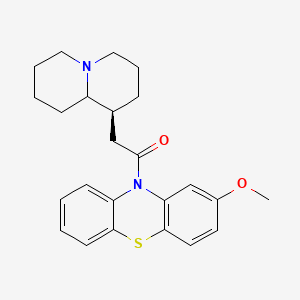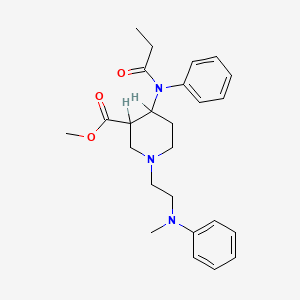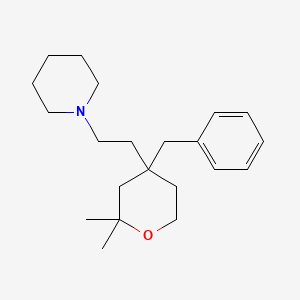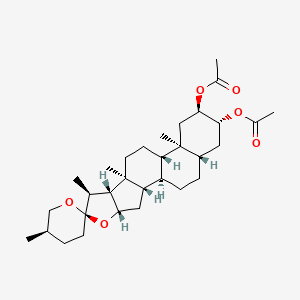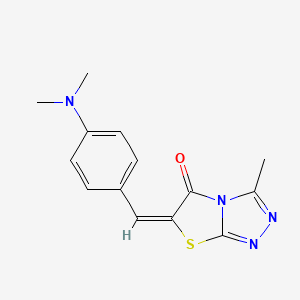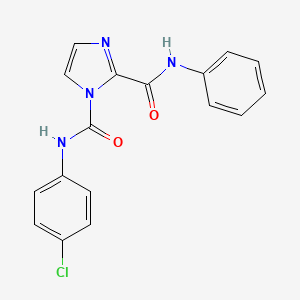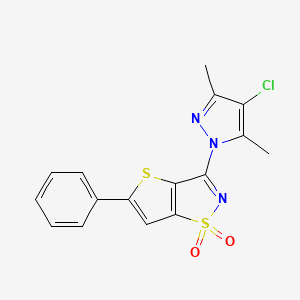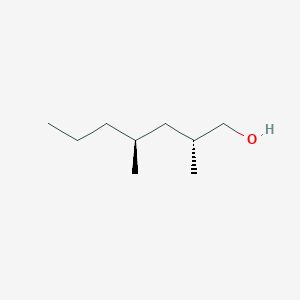
2,4-Dimethyl-1-heptanol, (2R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-heptanol, (2R,4S)- is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-heptanol, (2R,4S)- typically involves the reduction of the corresponding ketone, 2,4-dimethyl-1-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethyl-1-heptanone
Reduction: 2,4-Dimethylheptane
Substitution: 2,4-Dimethyl-1-heptyl halides
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-heptanol, (2R,4S)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-heptanol, (2R,4S)- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
- 2,4-Dimethyl-1-heptanol, (2R,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4S)-
Comparison: 2,4-Dimethyl-1-heptanol, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its stereoisomers, it may exhibit different physical properties, such as boiling point and solubility, and different biological activities .
Propiedades
Número CAS |
331960-45-3 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
(2R,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
HVRFWRROUIDGQO-DTWKUNHWSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@@H](C)CO |
SMILES canónico |
CCCC(C)CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



